2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methyl-1,2-oxazol-4-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5-6(2-3-7)4-9-8-5/h4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAWBTBXIOOVKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,2 Oxazole Ring Systems and Acetonitrile Containing Oxazoles
Classical and Contemporary Approaches to 1,2-Oxazoles
The construction of the 1,2-oxazole (isoxazole) ring is a cornerstone of heterocyclic chemistry. Two principal pathways have been extensively developed: the cycloaddition of nitrile oxides and the cyclocondensation of three-carbon precursors with hydroxylamine (B1172632). nih.gov
1,3-Dipolar Cycloaddition of Nitrile Oxides
The 1,3-dipolar cycloaddition reaction is a powerful and highly versatile method for synthesizing five-membered heterocyclic rings. scielo.br Specifically, the reaction between a nitrile oxide (a 1,3-dipole) and a dipolarophile, such as an alkene or alkyne, is a fundamental route to 2-isoxazolines and isoxazoles, respectively. nih.govresearchgate.net
In this approach, a nitrile oxide reacts with an alkene (olefin) or an alkyne in a concerted [3+2] cycloaddition to form the heterocyclic ring. researchgate.net These reactions are valued for their high regioselectivity and stereospecificity. The nitrile oxide can be generated in situ from various precursors, such as aldoximes, to avoid its dimerization into furoxans. nih.govacs.org The reaction with alkenes yields 2-isoxazolines, which can be subsequently oxidized to isoxazoles if desired. The direct reaction with alkynes provides a straightforward path to fully aromatic isoxazoles. nih.govacs.org
The regiochemistry of the cycloaddition is influenced by both electronic and steric factors of the substituents on the nitrile oxide and the dipolarophile. chim.it Computational studies have been employed to understand the reaction mechanisms, which can be either concerted or stepwise, sometimes involving diradical intermediates. scielo.bracs.org
Table 1: Examples of Intermolecular 1,3-Dipolar Cycloadditions
| Nitrile Oxide Precursor | Dipolarophile | Product Type | Key Features |
|---|---|---|---|
| Aromatic/Aliphatic Aldoximes | Methyl methacrylate | Isoxazoline (B3343090) carboxylate | High regioselectivity. researchgate.net |
| Benzonitrile Oxide | Vinylacetic Acid | Isoxazoline | Used to obtain products with biological activity. scielo.br |
| N-phenyl-C-phenyl nitrile imine | Alkynyl phenyl sulphones | 4-substituted pyrazoles | Demonstrates regioselectivity based on electronic demand. chim.it |
The intramolecular version of the nitrile oxide cycloaddition (INOC) is a particularly powerful strategy for the synthesis of complex, fused polycyclic systems containing the isoxazoline or isoxazole (B147169) ring. ingentaconnect.comresearchgate.net In this reaction, the nitrile oxide and the alkene or alkyne dipolarophile are present within the same molecule. mdpi.com This proximity facilitates the cycloaddition, often leading to high levels of regio- and stereocontrol. researchgate.net
The INOC reaction has been successfully applied to create intricate molecular architectures, including novel tetracyclic systems. mdpi.com For instance, a nitrile oxide generated from an aldoxime can react with a nearby alkyne to form two fused five-membered rings in a single step. mdpi.com This method is instrumental in natural product synthesis, where the resulting isoxazoline can serve as a versatile synthetic intermediate. ingentaconnect.comresearchgate.net The reaction can proceed even in the presence of unprotected functional groups, such as hydroxyls. nih.gov Studies have also shown that INOC can occur with dearomatization, where a nitrile oxide adds to an aromatic ring like benzene (B151609) to form a cis-adduct isoxazoline. acs.org
Table 2: Applications of Intramolecular Nitrile Oxide Cycloaddition (INOC)
| Substrate Type | Resulting Structure | Significance | Reference |
|---|---|---|---|
| N-propargylbenzimidazole oxime | Tetracyclic isoxazole with "6-5-5-5" ring fusion | Creates novel, complex heterocyclic systems in high yield. | mdpi.com |
| Sugar-derived substrates with allyloxy groups | Fused bicyclic isoxazolines | Allows for the synthesis of highly functionalized, chiral molecules. | nih.gov |
| Unsaturated nitro derivatives from bromoalkylamines | Hetero ring fused isoxazolines | Controls both regio- and stereochemistry of the pericyclic reaction. | researchgate.net |
Ring Construction from Three-Carbon Atom Precursors (e.g., α,β-Unsaturated Ketones, 1,3-Diketones with Hydroxylamine)
A classical and widely used method for synthesizing the 1,2-oxazole ring involves the reaction of a three-carbon component with hydroxylamine or its salts. nih.gov This approach is particularly effective for preparing a diverse range of substituted isoxazoles.
Common three-carbon precursors include 1,3-diketones, α,β-unsaturated ketones, and β-enamino ketoesters. nih.govresearchgate.net The reaction of 1,3-diketones with hydroxylamine can potentially yield two regioisomeric isoxazoles, depending on which carbonyl group undergoes the initial nucleophilic attack by the hydroxylamine nitrogen. However, the reaction conditions can often be tuned to favor one isomer.
Similarly, the reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride is a standard method for producing 3,5-disubstituted isoxazolines, which can then be oxidized to isoxazoles. researchgate.netresearchgate.net A more advanced variation involves the condensation of 1,3-diketones with reagents like N,N-dimethylformamide dimethylacetal to form β-enamino ketoesters. These intermediates react with hydroxylamine in a subsequent cyclocondensation step to yield regioisomerically pure 1,2-oxazoles. nih.gov A Chinese patent describes a multi-step synthesis of 3-substituted-4-isoxazole carboxylic acid starting from the cyclization of a 3-oxo-propionate with hydroxylamine hydrochloride. google.com
Advanced Synthetic Strategies for Functionalized Oxazoles
Modern synthetic chemistry seeks greener, milder, and more efficient methods for constructing heterocyclic rings. Electrochemical synthesis has emerged as a powerful tool, offering an alternative to traditional methods that often require harsh reagents or conditions. chemistryviews.org
Electrochemical Synthesis Pathways Involving Acetonitrile (B52724) as a Reactant or Solvent
Recent advancements have demonstrated the electrochemical synthesis of polysubstituted oxazoles using readily available ketones and acetonitrile. acs.orgnih.gov In this strategy, acetonitrile serves a dual role as both the solvent and a reactant, contributing atoms to the final oxazole (B20620) ring. chemistryviews.orgorganic-chemistry.org
This method is notable for avoiding the need for external chemical oxidants and for proceeding at room temperature. organic-chemistry.org The reaction typically takes place in a divided electrochemical cell using carbon-based electrodes. chemistryviews.org The mechanism is proposed to proceed through a Ritter-type reaction followed by an oxidative cyclization. researchgate.net An activator, such as trifluoroacetic anhydride (B1165640) (TFAA), is often required to activate the ketone substrate. chemistryviews.orgorganic-chemistry.org The acetonitrile then acts as a nucleophile, attacking the carbonyl carbon, which ultimately leads to the formation of the oxazole ring. organic-chemistry.orgresearchgate.net
This electrochemical approach exhibits a broad substrate scope, tolerating a variety of functional groups on the ketone starting material and producing the desired oxazoles in good to excellent yields. chemistryviews.orgorganic-chemistry.org It represents a green and mild protocol with potential applications in the synthesis of functional materials and molecules for pharmaceutical and agricultural science. chemistryviews.orgorganic-chemistry.org
Table 3: Key Parameters in the Electrochemical Synthesis of Oxazoles
| Parameter | Description | Role/Significance | Reference |
|---|---|---|---|
| Reactants | Ketones, Acetonitrile | Acetonitrile acts as both solvent and a C-N source for the oxazole ring. | acs.orgorganic-chemistry.org |
| Electrodes | Carbon felt (anode and cathode) | Provides the surface for the electrochemical reactions. | chemistryviews.org |
| Cell Type | Divided electrochemical cell | Separates the anodic and cathodic processes. | organic-chemistry.org |
| Activator | Trifluoroacetic anhydride (TFAA) | Activates the ketone for nucleophilic attack. | chemistryviews.orgorganic-chemistry.org |
| Catalyst | Triphenylamine derivatives | Can be used as a redox catalyst. | chemistryviews.orgresearchgate.net |
| Electrolyte | LiClO₄ | Ensures conductivity of the solution. | chemistryviews.org |
| Mechanism | Ritter-type reaction / Oxidative cyclization | Proposed pathway for ring formation without external oxidants. | organic-chemistry.orgresearchgate.net |
Metal-Catalyzed Cyclization and Annulation Protocols for Oxazoles
Transition metal-catalyzed reactions are highly attractive for oxazole synthesis due to their efficiency, selectivity, and mild reaction conditions. researchgate.netstrath.ac.uk Catalysts based on copper, gold, rhodium, palladium, and iridium have been successfully employed in forming the oxazole core through various cyclization and annulation strategies. e-bookshelf.deresearchgate.net
Key metal-catalyzed approaches include:
Copper-Catalyzed Reactions : Copper(II) triflate has been used to catalyze the coupling of α-diazoketones with amides or nitriles. researchgate.netijpsonline.com For instance, the reaction between α-diazoketones and nitriles proceeds via the formation of a nitrilium ion, which then undergoes intramolecular trapping by the keto group to form the oxazole ring. researchgate.net Copper catalysis is also effective in the oxidative cyclization of enamides to produce 2,5-disubstituted oxazoles. organic-chemistry.org An oxidative, solvent-free annulation using a copper catalyst allows for the synthesis of 2,4,5-triarylated oxazoles from accessible substrates under an oxygen atmosphere. organic-chemistry.org
Gold-Catalyzed Reactions : Gold catalysts can activate alkynes towards nucleophilic attack. An efficient synthesis of 2,5-disubstituted oxazoles involves a [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant, mediated by a gold catalyst. organic-chemistry.org
Rhodium-Catalyzed Reactions : Rhodium carbene additions are a versatile method for oxazole synthesis. e-bookshelf.de Rhodium(II) catalysts can react with diazo compounds containing nitrile, sulfone, or phosphonate (B1237965) groups, which then react with nitriles to form the corresponding oxazole derivatives. researchgate.net
Palladium-Catalyzed Reactions : Palladium catalysts like Pd(PPh₃)₄ are effective in the direct arylation and alkenylation of pre-formed oxazole rings. organic-chemistry.org They are also used in reactions of N-propargylamides with aryl iodides to yield 2,5-disubstituted oxazoles. organic-chemistry.org
| Catalyst | Reactants | Reaction Type | Product | Reference |
| Copper(II) triflate | α-Diazoketones, Amides/Nitriles | Coupling/Cyclization | 2,4-Disubstituted oxazoles | researchgate.netijpsonline.com |
| Gold Catalyst | Terminal alkynes, Nitriles, Oxidant | [2+2+1] Annulation | 2,5-Disubstituted oxazoles | organic-chemistry.org |
| Rhodium(II) complexes | Diazo compounds, Nitriles | Carbene Addition | Substituted oxazoles | e-bookshelf.deresearchgate.net |
| Cp*Co(III) complex | N-(pivaloyloxy)amides, Ynamides | [3+2] Cycloaddition | 5-Aminooxazoles | researchgate.net |
Photoinduced and Photochemical Cycloaddition Reactions utilizing Nitriles
Photochemical methods offer a sustainable and often metal-free alternative for synthesizing oxazoles. researchgate.net These reactions harness light energy to generate reactive intermediates that can engage in cycloaddition reactions. researchgate.netnih.gov
A prominent strategy is the photoinduced [3+2] cycloaddition of carbenes and nitriles. chemistryviews.org In this approach, α-carbonyl diazo compounds are subjected to photolysis, typically using blue LED light, to generate singlet carbenes. researchgate.netchemistryviews.org These highly reactive carbenes are then trapped by a nitrile to form a nitrogen ylide intermediate, which subsequently undergoes an intramolecular [3+2] cycloaddition to yield the oxazole product. chemistryviews.org
This methodology is notable for several reasons:
It does not require metal catalysts or photosensitizers. researchgate.netnih.gov
It exhibits a broad substrate scope, accommodating a wide variety of diazo compounds and nitriles. chemistryviews.org
The process can be scaled up using continuous-flow chemistry, making it suitable for larger-scale synthesis. researchgate.netresearchgate.netresearchgate.net
It provides a route to isotopically labeled oxazoles. researchgate.netnih.gov
The reaction involves the photolysis of a diazo compound to form a singlet carbene, which then reacts with a nitrile in a [3+2] cycloaddition to furnish the substituted oxazole. researchgate.net This method has been used to synthesize a library of oxazoles, including biologically relevant molecules and bis-oxazoles. researchgate.netresearchgate.net
Multi-Component Reaction (MCR) Strategies for Oxazole Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all reactants, are highly valued in medicinal chemistry for their efficiency and atom economy. rsc.orgnih.govnih.gov MCRs provide rapid access to complex and diverse molecular scaffolds, including oxazoles. researchgate.net
While classic named reactions like the Robinson-Gabriel and van Leusen syntheses can be considered multi-component in spirit, modern MCRs have been developed for streamlined access to oxazole derivatives. pharmaguideline.comijpsonline.com For example, a three-component sequence starting from propargylamine, various acid chlorides, and a coupling partner can be considered an amidation-coupling-cycloisomerization (ACCI) sequence to produce substituted oxazoles. researchgate.net The development of novel MCRs allows for the simultaneous synthesis of complex molecules, such as triazole-oxazole hybrids, showcasing high chemo- and regioselectivity. rsc.orgresearchgate.net The advantages of MCRs, including simplicity, high atom efficiency, and environmental friendliness, make them a powerful tool in drug discovery and development. nih.govresearchgate.net
Ring Transformations and Rearrangements to Oxazoles
The synthesis of oxazoles can also be achieved by the rearrangement or transformation of other heterocyclic rings. tandfonline.com These methods can provide access to specific substitution patterns that might be difficult to obtain through direct cyclization.
Cornforth Rearrangement : This is a thermal rearrangement reaction of a 4-acyloxazole where the acyl group on position 4 and the substituent on position 5 exchange places. wikipedia.org The mechanism involves a pericyclic ring opening to a nitrile ylide intermediate, which then re-closes to form the isomeric oxazole. wikipedia.org
From Aziridines : Ring expansion of keto aziridines in the presence of dicyclohexylcarbodiimide (B1669883) and iodine can yield 2,5-diaryl oxazoles. organic-chemistry.org N-H ketoaziridines can also be converted to 2,5-diaryloxazoles using N-bromosuccinimide. organic-chemistry.org
From Isoxazoles : The rearrangement of isoxazoles can serve as a pathway to oxazoles. e-bookshelf.de More recently, a novel skeletal rearrangement of an oxazole to an azepine and a pyrrole (B145914) via a dynamic electrocyclization process has been reported, highlighting the dynamic nature of these heterocyclic systems. nih.gov
Sustainable and Green Chemistry Principles in Oxazole Synthesis
In line with the principles of green chemistry, significant effort has been directed towards developing more sustainable methods for oxazole synthesis. ijpsonline.com These approaches aim to reduce waste, avoid hazardous substances, and minimize energy consumption. mdpi.comdntb.gov.uanih.gov
Solvent-Free and Environmentally Benign Methodologies
A key aspect of green synthesis is the reduction or elimination of volatile and toxic organic solvents. ijpsonline.com Several strategies have been developed to achieve this in oxazole synthesis.
Solvent-Free Reactions : An oxidative, copper-catalyzed annulation for synthesizing 2,4,5-triarylated oxazoles can be performed under solvent-free conditions. organic-chemistry.org Microwave-assisted synthesis of oxadiazoles, a related heterocycle, has also been successfully conducted without solvents, leading to shorter reaction times and improved yields. ias.ac.in
Microwave and Ultrasound Assistance : Microwave irradiation and ultrasonication are energy-efficient techniques that can accelerate reactions, often allowing for milder conditions and reduced solvent use. ijpsonline.comacs.org Ultrasound has been used for the environmentally friendly synthesis of benzoxazole (B165842) derivatives. ijpsonline.comresearchgate.net Microwave-assisted protocols using readily available starting materials like aryl-aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) provide a cleaner route to 5-substituted oxazoles. acs.org
Use of Greener Solvents : When solvents are necessary, the use of environmentally benign options like water or ethanol (B145695) is preferred. A CO₂/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines provides a sustainable method for preparing substituted oxazoles. organic-chemistry.orgrsc.org
Catalyst-Free and Transition Metal-Free Approaches
Avoiding toxic and expensive transition metals is another cornerstone of green chemistry in heterocycle synthesis. rsc.orgresearchgate.net
Iodine-Mediated Reactions : Molecular iodine can act as a mild and inexpensive catalyst for oxazole synthesis. acs.org A facile one-pot, transition-metal-free process uses a t-BuOOH/I₂ system for the domino oxidative cyclization of readily available starting materials. organic-chemistry.org An iodine-catalyzed tandem oxidative cyclization of aromatic aldehydes and methyl ketones also provides an efficient route to 2,5-disubstituted oxazoles. acs.org
Photochemical Synthesis : As discussed in section 2.2.3, photoinduced cycloadditions of carbenes and nitriles represent a powerful catalyst-free method for generating oxazoles. researchgate.netresearchgate.net
Other Metal-Free Methods : A metal-free annulation of alkynes, nitriles, and an oxygen atom from PhIO (iodosylbenzene) can regioselectively assemble polysubstituted oxazoles. organic-chemistry.org Additionally, a strategy involving the metal-free C–O bond cleavage of an ester followed by cyclization with amines has been developed, using iodine as the sole oxidant. rsc.org
| Green Approach | Method | Reactants | Conditions | Benefit | Reference |
| Solvent-Free | Copper-catalyzed annulation | Various substrates | O₂ atmosphere, mild temperature | Avoids organic solvents | organic-chemistry.org |
| Microwave-Assisted | van Leusen Reaction | Aryl-aldehydes, TosMIC | IPA solvent, K₃PO₄ base, 65 °C | Reduced reaction time (8 min) | acs.org |
| Ultrasound-Assisted | Benzoxazole synthesis | Azo-linked salicylic (B10762653) acid, 2-amino-4-chlorophenol | Water bath, room temperature | Environmentally friendly | ijpsonline.comresearchgate.net |
| Metal-Free | Iodine-catalyzed cyclization | Aromatic aldehydes, methyl ketones | Tandem oxidative process | Avoids transition metals | acs.org |
| Catalyst-Free | Photoinduced cycloaddition | Diazo compounds, Nitriles | Blue LED light | Avoids catalysts and photosensitizers | researchgate.netchemistryviews.org |
Scalability and Industrial Production Considerations for Oxazole Derivatives
The transition from laboratory-scale synthesis to industrial production of oxazole derivatives presents a unique set of challenges and requires careful consideration of various factors to ensure efficiency, cost-effectiveness, and safety. While numerous methods for synthesizing the 1,2-oxazole ring and related structures have been developed in academic settings, not all are amenable to large-scale manufacturing. Key considerations for industrial production include the availability and cost of starting materials, the complexity of the synthetic route, reaction conditions, and the ease of product purification.
One of the primary challenges in scaling up oxazole synthesis is managing reaction conditions that may be straightforward on a small scale but problematic in large reactors. acs.org For instance, reactions requiring cryogenic temperatures, high pressures, or the use of hazardous reagents are often avoided in industrial settings due to safety concerns and the high cost of specialized equipment. Similarly, methods that generate significant amounts of waste or require complex purification techniques like column chromatography are generally not economically viable for large-scale production.
Recent advancements have focused on developing more practical and scalable synthetic methods. A highly efficient approach involves the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids using a stable triflylpyridinium reagent. acs.org This method demonstrates good functional group tolerance and has been successfully applied to the gram-scale production of the FDA-approved prodrug 5-aminolevulinic acid (5-ALA). nih.gov The ability to recover and reuse reagents, such as the base DMAP, further enhances the cost-effectiveness of this protocol for industrial applications. acs.orgnih.gov
Flow chemistry is emerging as a particularly promising platform for the scalable and efficient synthesis of complex bioactive oxazoles. acs.org Continuous-flow processes can overcome some of the limitations of traditional batch methods, offering better control over reaction parameters, improved heat and mass transfer, and enhanced safety. Photochemical flow reactions, for example, have been developed for the [3 + 2] cycloaddition of diazo compounds and nitriles to produce structurally diverse oxazoles. acs.org While scaling photochemical reactions can be challenging due to the limitations of light penetration in larger volumes, flow reactors with their high surface-area-to-volume ratio can mitigate this issue, enabling gram-scale synthesis. acs.org
Electrochemical strategies also offer a green and mild alternative for oxazole synthesis on a larger scale. organic-chemistry.org The synthesis of polysubstituted oxazoles from readily available ketones and acetonitrile can be achieved at room temperature without the need for external chemical oxidants. organic-chemistry.orgacs.org Such methods are attractive for industrial applications as they often reduce waste and avoid the use of harsh reagents.
The choice of starting materials is another critical factor. Syntheses that utilize simple, readily available, and inexpensive starting materials are highly desirable. organic-chemistry.org For example, methods that construct the oxazole ring from basic building blocks like ketones, amides, or aldehydes are often preferred over more complex multi-step sequences. organic-chemistry.orgresearchgate.net The Robinson-Gabriel synthesis, which uses 2-acylaminoketones, and Fischer oxazole synthesis from cyanohydrins and aldehydes are classical examples, though modern variations aim to improve yields and broaden substrate scope under milder conditions. researchgate.netmetoree.com
The following table summarizes key parameters for selected scalable synthesis methods for oxazole derivatives, highlighting their industrial applicability.
| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Scalability/Yield | Advantages for Industrial Production |
| From Carboxylic Acids | Carboxylic acids, Isocyanoacetates | Triflylpyridinium reagent, DMAP (base) | 40 °C, short reaction times (e.g., 30 min) | Demonstrated on gram-scale with high yields (up to 96%). acs.orgnih.gov | Uses stable reagents, allows for base recovery and reuse, direct use of carboxylic acids avoids pre-activation steps. acs.orgnih.gov |
| Photoflow [3+2] Cycloaddition | Diazo compounds, Nitriles | Photochemical reactor | Continuous flow, room temperature | Enables gram-scale synthesis of pharmaceutically relevant compounds. acs.org | Improved safety, efficiency, and scalability compared to batch photochemical methods; step-efficient. acs.org |
| Electrochemical Synthesis | Ketones, Acetonitrile | TFAA (activator), Carbon felt electrodes | Room temperature, no external chemical oxidant | Good to excellent yields for various substrates. organic-chemistry.org | Green and mild conditions, avoids hazardous oxidants, uses readily available starting materials. organic-chemistry.orgresearchgate.net |
| Van Leusen Reaction | Aldehydes, TosMIC (tosylmethyl isocyanide) | K₂CO₃ (base), Methanol (solvent) | Refluxing methanol | High yields, broad substrate scope. nih.gov | One-pot synthesis, suitable for creating diverse substituted oxazoles from common aldehydes. nih.gov |
Reactivity and Transformational Chemistry of 2 3 Methyl 1,2 Oxazol 4 Yl Acetonitrile
Reactivity of the Acetonitrile (B52724) Moiety
The acetonitrile portion of the molecule, characterized by the cyanomethyl group (-CH₂CN), is a hub of chemical reactivity. Its behavior is governed by the electronic properties of both the methylene (B1212753) (-CH₂) and the nitrile (-C≡N) groups.
Nucleophilic Character of the Alpha-Hydrogens and Cyanomethyl Anion Formation
The hydrogen atoms on the carbon adjacent to the nitrile group (alpha-hydrogens) exhibit significant acidity. This acidity facilitates their removal by a strong base, leading to the formation of a resonance-stabilized cyanomethyl anion. The negative charge is delocalized between the alpha-carbon and the nitrogen atom of the nitrile.
The resulting cyanomethyl anion is a potent nucleophile and a strong base. nih.gov Its reactivity is influenced by the counterion; for instance, a tetraalkylammonium counterion can render the anion "naked" and highly reactive. nih.govresearchgate.net As a base, it can deprotonate weak acidic substrates. nih.gov As a nucleophile, it can participate in cyanomethylation reactions by attacking electrophilic centers. nih.govresearchgate.net For example, it can attack the carbonyl carbon of aromatic aldehydes that lack acidic hydrogens. nih.govresearchgate.net
Theoretical studies on related aryl acetonitrile derivatives indicate that they behave as nucleophiles (electron donors) in reactions with electrophiles. jmaterenvironsci.com The formation of the cyanomethyl anion from acetonitrile can be achieved through the cathodic reduction of acetonitrile solutions containing a tetraalkylammonium salt. nih.govresearchgate.net
Electrophilic Reactivity of the Nitrile Carbon
The carbon atom of the nitrile group is inherently electrophilic. libretexts.orgopenstax.orgfiveable.me This is due to the strong polarization of the carbon-nitrogen triple bond, where the highly electronegative nitrogen atom withdraws electron density, creating a partial positive charge on the carbon. fiveable.meebsco.com Resonance structures can be drawn that place a formal positive charge on the carbon, further highlighting its electrophilic character. libretexts.org
This electrophilicity makes the nitrile carbon susceptible to attack by nucleophiles, a reaction analogous to nucleophilic addition to a carbonyl group. openstax.org For instance, Grignard reagents can attack the electrophilic carbon to form an imine salt, which can then be hydrolyzed to produce a ketone. libretexts.orgfiveable.me Protonation of the nitrile nitrogen by a strong acid enhances the electrophilicity of the carbon, making it more vulnerable to attack by even weak nucleophiles like water, which is the initial step in acid-catalyzed hydrolysis. libretexts.orgreddit.com
Role of the Nitrile Nitrogen as a Nucleophile or Coordination Site
The nitrogen atom of the nitrile group possesses a lone pair of electrons, allowing it to function as a nucleophile or a coordination site for Lewis acids. Protonation of the nitrogen is a key step in acid-catalyzed hydrolysis, which increases the electrophilicity of the nitrile carbon. libretexts.orgreddit.com In this context, the nitrogen atom acts as a Brønsted-Lowry base.
The lone pair also enables the nitrile group to coordinate with metal centers. Cationic metal complexes can activate the acetonitrile group, facilitating its deprotonation under milder basic conditions than would otherwise be required. organic-chemistry.org For example, a cationic ruthenium complex has been shown to activate acetonitrile, allowing it to act as a nucleophile in additions to aldehydes and imines. organic-chemistry.org
Radical Reactions Involving the Acetonitrile Group
The acetonitrile group can participate in radical reactions. A cyanomethyl radical species can be generated from precursors like a cyanomethylphosphonium ylide through irradiation with visible light in the presence of a suitable catalyst system. organic-chemistry.org This radical can then undergo addition reactions, such as across the C=C double bond of alkenes in a 1,2-hydro(cyanomethylation) process. organic-chemistry.org The reaction proceeds via the formation of an intermediate alkyl radical, which then abstracts a hydrogen atom to yield the final product. organic-chemistry.org
Functional Group Interconversions of the Nitrile (e.g., to Amides, Carboxylic Acids)
The nitrile group is a versatile functional handle that can be converted into several other important functional groups, including amides, carboxylic acids, and primary amines. researchgate.net
Hydrolysis to Amides and Carboxylic Acids: Nitriles can be hydrolyzed under either acidic or basic conditions. fiveable.me The reaction proceeds through an amide intermediate. libretexts.org In base-catalyzed hydrolysis, a hydroxide (B78521) ion attacks the electrophilic nitrile carbon. openstax.org Complete hydrolysis upon heating, typically in an aqueous acid solution (like sulfuric acid), yields a carboxylic acid. libretexts.orgopenstax.org
Reduction to Primary Amines: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgopenstax.orgfiveable.me The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbon, followed by a second hydride addition to the intermediate imine anion. openstax.org Subsequent protonation with water gives the primary amine. libretexts.orgopenstax.org Catalytic hydrogenation is another method for this reduction. fiveable.me
| Transformation | Product Functional Group | Typical Reagents and Conditions | Reference |
|---|---|---|---|
| Hydrolysis (Partial) | Amide | H₂O, Acid or Base catalyst | libretexts.orgopenstax.org |
| Hydrolysis (Complete) | Carboxylic Acid | H₂O, H₂SO₄, Heat | libretexts.orgopenstax.org |
| Reduction | Primary Amine | 1. LiAlH₄; 2. H₂O or H₂, Metal catalyst (e.g., PtO₂) | libretexts.orgopenstax.orgfiveable.mevanderbilt.edu |
| Reaction with Grignard Reagents | Ketone (after hydrolysis) | 1. RMgX; 2. H₃O⁺ | libretexts.orgfiveable.me |
Reactivity of the 1,2-Oxazole Ring
The 1,2-oxazole, or isoxazole (B147169), ring is an aromatic heterocycle, though its aromaticity and stability are lower than that of benzene (B151609). clockss.org Its reactivity is characterized by a susceptibility to ring-opening reactions due to the weak N-O bond, as well as participation in cycloaddition and substitution reactions.
The 1,2-oxazole ring system can be synthesized through methods such as the 1,3-dipolar cycloaddition of alkynes with nitrile oxides or the reaction of a three-carbon component like a 1,3-diketone with hydroxylamine (B1172632). nih.gov The reactivity of the ring is influenced by its substituents.
Ring Transformations: Oxazoles can undergo ring transformations into other heterocyclic systems. For example, γ-keto-oxazoles can react with hydrazine (B178648) to form fused imidazoles like dihydroimidazo[1,2-b]pyridazines. rsc.org
Diels-Alder Reactions: The oxazole (B20620) ring contains an electron-deficient azadiene system, making it suitable for inverse electron demand Diels-Alder reactions. clockss.org Substitution with electron-withdrawing groups enhances this reactivity. These reactions are useful for synthesizing pyridine (B92270) and furan (B31954) derivatives. clockss.org
Reaction with Electrophiles: Oxazoles react with electrophiles, which can lead to either aromatic substitution or addition products. clockss.org
Reaction with Nucleophiles: The reactivity of substituted isoxazoles towards nucleophiles has been investigated. For instance, 3-methyl-4-nitro-5-styrylisoxazoles have been shown to be effective Michael acceptors, reacting with thiols in 1,6-Michael additions. researchgate.net
The specific reactivity of the 1,2-oxazole ring in 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile will be influenced by the electronic effects of the methyl group at position 3 and the cyanomethyl group at position 4. The methyl group is weakly electron-donating, while the cyanomethyl group can be considered electron-withdrawing, which would affect the electron density distribution within the ring and its susceptibility to electrophilic or nucleophilic attack.
| Reaction Type | Description | Typical Products | Reference |
|---|---|---|---|
| Ring Transformation | Reaction with reagents like hydrazine leading to a different heterocyclic core. | Fused Imidazoles | rsc.org |
| Diels-Alder Reaction (Inverse Electron Demand) | Acts as an azadiene, reacting with dienophiles (alkenes or alkynes). | Pyridines, Furans | clockss.org |
| Michael Addition | Substituted isoxazoles with activating groups can act as Michael acceptors. | Thiol Adducts | researchgate.net |
| Reaction with Electrophiles | Can undergo aromatic substitution or addition reactions depending on the substrate and conditions. | Substituted or Addition Products | clockss.org |
Nucleophilic Substitution Reactions on the Oxazole Core
Direct nucleophilic substitution on an unsubstituted carbon of the isoxazole ring is challenging due to the presence of C-H bonds that are not good leaving groups. Such transformations typically require the presence of a suitable leaving group, such as a halogen, on the ring. The mechanism for these reactions is generally nucleophilic aromatic substitution (SNAr). byjus.comnih.govresearchgate.net
In the context of this compound, the ring is rendered electron-deficient by the electronegative nitrogen and oxygen atoms. This effect is amplified by the electron-withdrawing cyanomethyl group at the C4 position. Consequently, the C5 position is the most activated site for nucleophilic attack. If a derivative containing a leaving group at C5 were used, it would readily undergo SNAr reactions. For the parent compound, a reaction might be initiated by deprotonation at C5 under strongly basic conditions, although this is less common than substitution involving a leaving group. The presence of strongly electron-withdrawing groups on a benzisoxazole ring has been shown to facilitate the formation of stable Meisenheimer complexes upon nucleophilic attack. nih.gov
Electrophilic Substitution Reactions on the Oxazole Core
The isoxazole ring is inherently deactivated towards electrophilic aromatic substitution (EAS) because the electronegative heteroatoms withdraw electron density from the ring carbons. masterorganicchemistry.commasterorganicchemistry.com The rate of EAS on isoxazoles is significantly lower than on benzene.
The outcome of an electrophilic attack is directed by the existing substituents. In this compound, the C3-methyl group is an activating, ortho-para director, while the C4-cyanomethyl group is a deactivating, meta director.
The C3-methyl group activates the C4 position.
The C4-cyanomethyl group deactivates the ring and would direct incoming electrophiles to the C5 position (meta to C4).
Since the C4 position is already substituted, the directing effects converge to make the C5 position the most likely, albeit still deactivated, site for electrophilic substitution. Reactions such as nitration or halogenation would require harsh conditions and strong electrophiles to proceed at a reasonable rate.
N-Alkylation and Quaternization of the Oxazole Nitrogen
The nitrogen atom of the isoxazole ring possesses a lone pair of electrons, making it nucleophilic and susceptible to attack by alkylating agents. This reaction, known as quaternization, results in the formation of a positively charged N-alkylisoxazolium salt. researchgate.netmdpi.com This transformation is a common feature of azaheterocycles. The resulting isoxazolium salts are synthetically valuable intermediates, as the positive charge on the nitrogen atom further activates the ring, particularly the C3 and C5 positions, towards nucleophilic attack and potential ring-opening reactions.
| Alkylating Agent Class | Example | Product |
| Alkyl Halides | Methyl iodide (CH₃I) | N-Methylisoxazolium iodide |
| Alkyl Sulfates | Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | N-Methylisoxazolium methylsulfate |
| Alkyl Triflates | Methyl triflate (CH₃OTf) | N-Methylisoxazolium triflate |
| Trialkyloxonium Salts | Trimethyloxonium tetrafluoroborate (B81430) ((CH₃)₃OBF₄) | N-Methylisoxazolium tetrafluoroborate |
Ring Opening and Rearrangement Pathways of the Oxazole
A characteristic and synthetically useful reaction of the isoxazole ring is its propensity to undergo ring-opening upon cleavage of the weak N-O bond. This transformation can be initiated by various methods, most commonly by reduction. Catalytic hydrogenation (e.g., using H₂ over Palladium or Nickel catalysts) or treatment with chemical reducing agents effectively cleaves the N-O bond, typically leading to the formation of an enamino ketone intermediate, which can be subsequently hydrolyzed to yield a β-diketone or an α,β-unsaturated ketone.
Base-catalyzed ring-opening pathways are also known. Deprotonation of a proton on a carbon adjacent to the ring (e.g., at C5 or on a substituent) can initiate a cascade of electronic rearrangements, resulting in ring cleavage. For instance, treatment with a strong base could potentially lead to the formation of a β-ketonitrile via ring opening. Such rearrangement reactions provide access to diverse acyclic structures from heterocyclic precursors. researchgate.net
Oxidation and Reduction Pathways of the Oxazole Ring System
The redox chemistry of the isoxazole ring is dominated by its susceptibility to reduction.
Reduction: As discussed previously, the N-O bond is the most reducible site in the isoxazole ring. A wide array of reducing agents can effect this transformation, which constitutes a synthetically powerful method for converting the heterocyclic scaffold into functionalized acyclic compounds. The choice of reducing agent can sometimes influence the final product. youtube.com
| Reducing Agent/System | Typical Product Type |
| Catalytic Hydrogenation (H₂/Pd, H₂/Raney Ni) | Enamino ketone, β-amino alcohol |
| Dissolving Metal Reduction (Na/NH₃) | β-Diketone (after hydrolysis) |
| Samarium(II) Iodide (SmI₂) | β-Hydroxy ketone |
| Iron/Acetic Acid (Fe/CH₃COOH) | Enamino ketone |
Oxidation: The isoxazole ring is generally stable towards oxidation due to its aromatic character and the electron-withdrawing nature of its heteroatoms. Oxidative degradation of the ring requires harsh conditions. More commonly, oxidation reactions will target the substituents attached to the ring. In the case of this compound, the C3-methyl group would be the most likely site for oxidation under controlled conditions, potentially yielding a carboxylic acid. Studies on related isoxazoles have shown that substituent groups can be oxidized while leaving the heterocyclic core intact. nih.goviucr.org
Interplay between the Acetonitrile Moiety and the Oxazole Ring
A significant aspect of the chemistry of this compound is the reciprocal influence between the isoxazole ring and the C4-acetonitrile side chain.
Electronic Influence: The nitrile group is strongly electron-withdrawing. This property, transmitted through the methylene (-CH₂-) spacer, enhances the electron-deficient character of the isoxazole ring. This deactivation effect makes electrophilic substitution more difficult while simultaneously activating the ring (especially at C5) towards nucleophilic attack.
Reactivity of the Methylene Group: The most important chemical feature introduced by the acetonitrile side chain is the acidity of the methylene protons. These protons are positioned alpha to two electron-withdrawing groups: the nitrile and the isoxazole ring. This positioning significantly lowers their pKa, allowing them to be readily removed by a moderately strong base (e.g., alkoxides, hydrides) to generate a resonance-stabilized carbanion.
This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including:
Alkylation: Reaction with alkyl halides to introduce alkyl chains at the α-position.
Acylation: Reaction with acyl chlorides or anhydrides to form β-ketonitriles.
Aldol-type reactions: Addition to aldehydes and ketones.
Michael additions: Conjugate addition to α,β-unsaturated systems.
This reactivity makes the acetonitrile side chain a versatile handle for elaborating the molecular structure, allowing for the synthesis of a wide array of more complex derivatives while using the isoxazole ring as a stable core.
Electronic Effects and Resonance Interactions within the Conjugated System
The reactivity of this compound is fundamentally dictated by the distribution of electron density across the molecule. The isoxazole ring is an aromatic, five-membered heterocycle that is inherently electron-deficient due to the presence of two electronegative heteroatoms, nitrogen and oxygen. This electron deficiency influences the reactivity of the ring itself and the attached substituents.
The substituents at the 3- and 4-positions have opposing electronic effects:
3-Methyl Group : The methyl group is a weak electron-donating group through induction and hyperconjugation. It slightly increases the electron density of the isoxazole ring, which can influence the regioselectivity of certain reactions.
4-Acetonitrile Group : The nitrile (-C≡N) function is a potent electron-withdrawing group. While its resonance effect is insulated from the ring by the methylene (-CH2-) spacer, its strong negative inductive effect significantly lowers the electron density of the ring. More importantly, the nitrile group dramatically increases the acidity of the adjacent methylene protons (α-hydrogens).
The most significant electronic feature is the pronounced acidity of these α-hydrogens. The conjugate base, an enolate, formed upon deprotonation is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom of the cyano group. libretexts.orglibretexts.orgpressbooks.pub This makes the methylene carbon a prime site for nucleophilic attack.
| Molecular Fragment | Electronic Effect | Influence on Reactivity |
|---|---|---|
| Isoxazole Ring | Electron-deficient (aromatic) | Generally resistant to electrophilic substitution; susceptible to nucleophilic attack or ring opening under certain conditions. |
| Methyl Group (at C3) | Electron-donating (inductive, hyperconjugation) | Slightly activates the ring, may direct electrophilic attack if conditions force it. |
| Acetonitrile Group (at C4) | Strongly electron-withdrawing (inductive) | Deactivates the ring toward electrophiles; renders the α-hydrogens acidic and prone to deprotonation. |
Steric Hindrance and Conformational Influences on Reactivity
The three-dimensional arrangement of atoms in this compound plays a crucial role in determining the accessibility of its reactive sites. Steric hindrance can affect reaction rates and, in some cases, determine the reaction's outcome.
Methyl Group (at C3) : This group introduces steric bulk in the vicinity of the ring's nitrogen atom (N2) and the C4 position. The approach of large or bulky reagents to these sites may be impeded, potentially favoring reactions at the less hindered C5 position. Studies on similarly substituted systems show that while steric effects can be minimal in some cyclization processes, they can also be leveraged to control reaction pathways. nih.govmdpi.com
Acetonitrile Group (at C4) : The methylene spacer allows for free rotation around the C4-CH2 single bond. This conformational flexibility means the acetonitrile group can orient itself in various positions relative to the isoxazole ring. nih.govlibretexts.org Certain conformations might shield one face of the ring or block access to the adjacent C3 and C5 positions, while other conformations could expose these sites. This dynamic behavior can influence how the molecule interacts with other reactants or catalysts in solution.
| Position | Neighboring Group(s) | Potential for Steric Hindrance |
|---|---|---|
| Isoxazole N2 | Methyl group at C3 | Moderate, may hinder coordination or alkylation by bulky reagents. |
| Isoxazole C4 | Methyl group at C3, Acetonitrile group at C4 | High, direct substitution is unlikely. |
| Isoxazole C5 | Acetonitrile group at C4 | Low to moderate, depending on the conformation of the side chain. |
| Acetonitrile α-Carbon | Isoxazole ring at C4 | Low, protons are generally accessible to bases. |
Chemoselectivity and Regioselectivity in Reactions
The presence of multiple functional groups and reactive sites in this compound makes chemoselectivity (reaction at one functional group over another) and regioselectivity (reaction at a specific position) critical considerations in its transformational chemistry.
Key Reactive Sites and Chemoselectivity:
Acidic α-Hydrogens : This is arguably the most reactive site under basic conditions. Treatment with a suitable base (e.g., an alkoxide or lithium diisopropylamide) will selectively generate a nucleophilic carbanion at the methylene position. This carbanion can then react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones) in alkylation or condensation reactions.
Nitrile Group : The cyano group itself can undergo various transformations. numberanalytics.com It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, or reduced to a primary amine using reducing agents like lithium aluminum hydride. libretexts.org It can also participate in cycloaddition reactions. numberanalytics.com
Isoxazole N-O Bond : A characteristic reaction of isoxazoles is the reductive cleavage of the weak N-O bond. nih.gov This typically requires reagents like Raney Nickel, Mo(CO)6, or SmI2 and leads to ring-opening, often yielding β-hydroxy ketones or related structures after hydrolysis. nih.govresearchgate.net This pathway offers a route to acyclic compounds from the heterocyclic precursor.
Regioselectivity in Ring Reactions: While the acetonitrile side chain is the most likely point of initial reaction, reactions involving the isoxazole ring would be governed by the directing effects of the substituents.
Electrophilic Substitution : Isoxazoles are generally unreactive towards electrophilic aromatic substitution due to their electron-deficient nature. If forced, electrophiles are predicted to attack the C4 position in unsubstituted isoxazole. reddit.com However, in this 3,4-disubstituted case, further substitution on the ring is highly unlikely.
Nucleophilic Attack : Nucleophilic attack on the ring, or ring-opening reactions initiated by nucleophiles, would likely be directed to the C5 position, which is ortho to the activating methyl group and not as sterically hindered. nih.gov
The outcome of a given reaction is highly dependent on the chosen reagents and conditions, which allows for selective transformation of different parts of the molecule.
| Reaction Type | Reagent Class | Most Probable Reactive Site (Chemoselectivity) | Predicted Outcome (Regioselectivity) |
|---|---|---|---|
| Deprotonation | Bases (e.g., NaH, LDA) | α-Hydrogens of acetonitrile | Formation of a carbanion at the -CH2- position. |
| Reduction | Strong reducing agents (e.g., LiAlH4) | Nitrile group | Formation of 2-(3-methyl-1,2-oxazol-4-yl)ethan-1-amine. |
| Reductive Ring Cleavage | Catalytic hydrogenation (e.g., Raney Ni) or metals (e.g., SmI2) | Isoxazole N-O bond | Ring opening to form an acyclic β-hydroxy ketone precursor. nih.gov |
| Hydrolysis | Strong acid or base with heat | Nitrile group | Formation of 2-(3-methyl-1,2-oxazol-4-yl)acetic acid. libretexts.org |
In-depth Analysis of Reaction Mechanisms for this compound Remains Elusive
A thorough investigation into the specific reaction mechanisms and transient intermediates of the chemical compound this compound has revealed a significant gap in the available scientific literature. While general principles of organic chemistry provide a theoretical framework for potential reactions, detailed experimental or computational studies elucidating the specific mechanistic pathways for this particular molecule are not readily accessible. Consequently, a comprehensive article adhering to a detailed outline on its carbene, ylide, Ritter-type, and enamine intermediates, as well as its cycloaddition pathways, cannot be constructed with the required scientific accuracy and specificity at this time.
The study of reaction mechanisms is fundamental to understanding how chemical transformations occur, involving the identification of short-lived, highly reactive transient species. For a molecule like this compound, which contains both a nitrile group and an activated methylene group adjacent to an isoxazole ring, several reaction pathways are theoretically plausible. However, specific research to identify and characterize these intermediates appears to be limited.
General mechanistic concepts that could theoretically apply include:
Ritter-Type Reactions: The Ritter reaction involves the addition of a nitrile to a carbocation, forming a nitrilium ion intermediate, which is then typically hydrolyzed to an amide. wikipedia.orgorganic-chemistry.orgresearchgate.net For this compound to participate as the nitrile component, a reaction with a substrate capable of forming a stable carbocation in strong acid would be required. organic-chemistry.org The nitrilium ion would be the key intermediate in this hypothetical transformation.
Enamine and Zwitterionic Intermediates: The active methylene group (the CH2 between the isoxazole ring and the nitrile) could potentially be deprotonated by a base to form a carbanion. This carbanion is stabilized by resonance with the nitrile group. In certain reactions, this could lead to the formation of enamine-like structures or participate in reactions leading to zwitterionic intermediates. The reactivity of related nitroisoxazole enamines has been explored, suggesting the potential for such intermediates in analogous systems. researchgate.net
Cycloaddition Reactions: [3+2] cycloaddition is a key reaction for forming five-membered heterocyclic rings. nih.gov While the isoxazole ring itself is often synthesized via a [3+2] cycloaddition of a nitrile oxide, the potential for the nitrile group of this compound to act as a dipolarophile in such reactions is a matter of speculation without specific studies. The electronic nature of the nitrile, influenced by the adjacent isoxazole, would be a critical factor. mdpi.com
Carbene and Ylide Intermediates: Photochemical or catalytic processes are often employed to generate highly reactive carbene or ylide intermediates from various precursors. mdpi.com For instance, photochemical rearrangement of isoxazoles can proceed through nitrile ylide intermediates, leading to oxazoles. researchgate.net However, studies specifically initiating such reactions from this compound to characterize the resulting transient species are not documented in the available search data.
Without dedicated research focusing on this compound, any discussion of its reaction mechanisms remains speculative and based on analogies to other, structurally related compounds. The specific electronic and steric influences of the 3-methyl-1,2-oxazol-4-yl moiety on the reactivity of the acetonitrile group have not been sufficiently investigated to provide the detailed, evidence-based analysis required for the requested article. Further experimental and computational research is necessary to elucidate these specific chemical behaviors.
Reaction Mechanism Elucidation and Investigation of Reactive Intermediates
Mechanistic Pathways of Key Transformations.
Oxidative Cyclization Mechanisms.
While direct experimental studies on the oxidative cyclization of 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile are not extensively documented in publicly available literature, plausible mechanisms can be postulated based on the reactivity of related heterocyclic acetonitriles and general principles of oxidative chemistry. The activated methylene (B1212753) group, positioned between the electron-withdrawing isoxazole (B147169) ring and the nitrile group, is the primary site for initial oxidation.
One potential pathway involves the generation of a radical intermediate. In the presence of a suitable oxidizing agent, a hydrogen atom can be abstracted from the methylene bridge, forming a resonance-stabilized radical. This intermediate could then undergo intramolecular cyclization, attacking an electron-rich site on a tethered substituent, if present, or potentially participating in intermolecular reactions leading to dimeric or polymeric products.
Alternatively, a two-electron oxidation process could lead to the formation of a cationic intermediate. This electrophilic center would be highly susceptible to intramolecular nucleophilic attack, leading to the formation of a new ring system fused to the isoxazole core. The specific nature of the cyclized product would be contingent on the other functional groups present in the molecule.
A notable analogue is the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, which proceeds via an intramolecular nucleophilic attack of the aniline (B41778) nitrogen onto the nitrile-bearing carbon, followed by oxidation to form 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.govresearchgate.netnih.gov This suggests that if this compound were appropriately substituted with a nucleophilic group, a similar intramolecular cyclization could be envisaged under oxidative conditions.
Furthermore, intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes has been shown to be an efficient method for synthesizing condensed isoxazole derivatives. mdpi.comnih.govnih.gov This proceeds through the in situ formation of a nitrile oxide, which then undergoes a [3+2] cycloaddition. While not a direct oxidation of the acetonitrile (B52724) moiety, this highlights a powerful strategy for forming fused isoxazole systems that could potentially be adapted.
Nucleophilic Addition/Elimination Sequences.
The nitrile group of this compound is an electrophilic center susceptible to nucleophilic attack. The general mechanism for nucleophilic addition to nitriles involves the attack of a nucleophile on the carbon atom of the C≡N triple bond, leading to the formation of an imine anion intermediate. This intermediate can then be protonated or undergo further reactions. nih.govucalgary.caresearchgate.net
In the context of this compound, the acidity of the methylene protons allows for the formation of a carbanion in the presence of a base. This carbanion can then act as a nucleophile. A well-established reaction for dinitriles is the Thorpe-Ziegler cyclization, an intramolecular condensation that forms a cyclic ketone after hydrolysis. wikipedia.orgdntb.gov.uachem-station.comresearchgate.net If a second nitrile-containing chain were attached to the this compound framework, this type of intramolecular nucleophilic addition could lead to the formation of a fused ring system. The mechanism involves the deprotonation of one α-carbon, followed by nucleophilic attack on the carbon of the other nitrile group to form a cyclic enamino-nitrile.
Another important reaction sequence is nucleophilic addition followed by elimination. While the isoxazole ring itself is generally stable, under certain conditions, nucleophilic attack at specific positions could lead to ring-opening. However, a more common scenario involves reactions where a substituent on the isoxazole ring is displaced. For acyl chlorides, nucleophilic addition to the carbonyl group is followed by the elimination of the chloride leaving group. nih.govresearchgate.net While this compound does not possess an acyl chloride group, analogous reactions can be envisioned if a suitable leaving group is present on the isoxazole ring or the side chain.
The reactivity of the nitrile group can be enhanced by coordination to a Lewis acid, which increases the electrophilicity of the carbon atom. This would facilitate the addition of even weak nucleophiles.
Kinetic and Thermodynamic Considerations in Reaction Control.
In reactions where multiple products can be formed, the principles of kinetic and thermodynamic control are paramount in determining the product distribution. A kinetically controlled reaction favors the product that is formed fastest, which typically has the lowest activation energy. In contrast, a thermodynamically controlled reaction, which is usually conducted at higher temperatures and for longer reaction times to allow for equilibrium to be established, favors the most stable product. nih.govscilit.com
In the context of the synthesis of fused heterocyclic systems from this compound, different cyclization pathways may be accessible, leading to isomers with varying ring sizes or substitution patterns. For instance, in a potential intramolecular cyclization, the formation of a five-membered ring might be kinetically favored due to a more favorable transition state geometry, while a six-membered ring might be the thermodynamically more stable product.
The choice of reaction conditions, including temperature, solvent, and catalyst, can be manipulated to selectively favor either the kinetic or the thermodynamic product. For example, lower temperatures and the use of a non-equilibrating base would likely favor the kinetic product, while higher temperatures and a reversible base would promote the formation of the thermodynamic product.
Computational studies on related heterocyclic systems have been instrumental in understanding the energy profiles of different reaction pathways and predicting the conditions necessary to achieve a desired selectivity. acs.org Such studies for this compound could provide valuable insights into the relative stabilities of potential intermediates and products, thereby guiding the rational design of synthetic strategies.
The table below summarizes the key factors influencing kinetic and thermodynamic control in hypothetical reactions of this compound.
| Factor | Influence on Kinetic Control | Influence on Thermodynamic Control |
| Temperature | Favored at lower temperatures | Favored at higher temperatures |
| Reaction Time | Favored with shorter reaction times | Favored with longer reaction times |
| Base/Catalyst | Irreversible conditions favor kinetic product | Reversible conditions favor thermodynamic product |
| Solvent | Can influence transition state energies | Can influence product stabilities |
| Product Stability | Less stable, faster-forming product is favored | More stable product is favored |
By carefully considering these kinetic and thermodynamic parameters, it is possible to direct the outcome of reactions involving this compound towards the desired fused heterocyclic product.
Computational Chemistry and Theoretical Studies of 2 3 Methyl 1,2 Oxazol 4 Yl Acetonitrile
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the properties of organic molecules.
Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)
A fundamental application of DFT is the analysis of a molecule's electronic structure. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. irjweb.com
The Molecular Electrostatic Potential (MEP) map is another vital tool. It illustrates the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue). nih.gov This provides a visual guide to how the molecule might interact with other chemical species. nih.gov
Hypothetical Data Table for Electronic Properties: This table is for illustrative purposes only, as specific data for this compound is not available.
| Parameter | Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -7.5 | Electron-donating ability |
| ELUMO | -1.2 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 6.3 | Chemical reactivity and stability |
Prediction of Chemical Reactivity Parameters (Chemical Potential, Electrophilicity Index, Global Hardness)
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. irjweb.com
Chemical Potential (μ) indicates the tendency of electrons to escape from a system.
Global Hardness (η) measures the resistance to change in the electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. irjweb.com
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. nih.gov
Hypothetical Data Table for Reactivity Descriptors: This table is for illustrative purposes only, as specific data for this compound is not available.
| Parameter | Formula | Calculated Value (eV) |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.35 |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 3.15 |
| Electrophilicity Index (ω) | μ2 / 2η | 3.00 |
Conformational Analysis and Energetic Landscapes
Molecules with rotatable bonds, such as the bond between the isoxazole (B147169) ring and the acetonitrile (B52724) group, can exist in various conformations. DFT calculations can be used to perform a systematic scan of these rotational angles to map out the potential energy surface. This analysis identifies the most stable, low-energy conformations (global and local minima) and the energy barriers to rotation between them.
Transition State Characterization and Reaction Pathway Prediction
DFT is instrumental in mapping out the pathways of chemical reactions. By locating and characterizing the transition state—the highest energy point along a reaction coordinate—researchers can calculate the activation energy. This information is vital for understanding reaction kinetics and predicting whether a particular reaction is feasible under given conditions. For 2-(3-methyl-1,2-oxazol-4-yl)acetonitrile, this could involve studying its synthesis or its reactions with other molecules.
Molecular Dynamics Simulations for Conformational Dynamics
While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. researchgate.net An MD simulation of this compound, typically in a solvent like water or acetonitrile, would reveal its dynamic conformational behavior, including the flexibility of the molecule and its interactions with the surrounding solvent molecules. rsc.org This provides a more realistic picture of the molecule's behavior in a liquid state.
Quantitative Structure-Activity/Property Relationship (QSAR) Methodologies for Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are a key component of rational drug design and materials science. researchgate.net These studies aim to build statistical models that correlate the chemical structure of a series of compounds with their biological activity or a specific physical property.
For derivatives of this compound, a QSAR study would involve synthesizing or computationally generating a library of related molecules with different substituents. nih.gov Various molecular descriptors (e.g., steric, electronic, hydrophobic) would be calculated for each derivative. These descriptors would then be used to create a mathematical model that predicts the activity of new, untested derivatives, thereby guiding the design of more potent or suitable compounds. nih.gov
Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, including 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of atoms and their spatial relationships.
High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N) for Structural Assignment
One-dimensional NMR experiments are fundamental for the initial structural assignment of this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the methyl group (CH₃), the methylene (B1212753) group (CH₂), and the isoxazole (B147169) ring proton (H-5). The chemical shifts (δ) are influenced by the electronic environment; for instance, the methyl protons attached to the isoxazole ring would appear as a singlet, as would the methylene protons of the acetonitrile (B52724) moiety. The single proton on the isoxazole ring would also present as a singlet.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would display signals corresponding to the methyl carbon, the methylene carbon, the nitrile carbon, and the three distinct carbons of the isoxazole ring. The chemical shifts provide insight into the hybridization and electronic nature of each carbon atom. For example, the carbon of the nitrile group (CN) is expected to resonate at a characteristic downfield position. nih.gov
¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can offer valuable data on the nitrogen atoms within the isoxazole ring and the nitrile group. The chemical shifts would confirm the electronic state and bonding environment of the nitrogen atoms, helping to distinguish between the sp²-hybridized nitrogen in the isoxazole ring and the sp-hybridized nitrogen of the nitrile.
Below is a table of expected chemical shifts based on typical values for similar isoxazole structures.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| CH₃ | ~2.4 | ~11 |
| CH₂ | ~3.8 | ~15 |
| C≡N | - | ~115 |
| Isoxazole C3 | - | ~160 |
| Isoxazole C4 | - | ~110 |
| Isoxazole C5 | ~8.7 | ~155 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY, ADEQUATE) for Connectivity and Stereochemical Analysis
Two-dimensional NMR techniques are crucial for unambiguously assigning signals and determining the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would be relatively simple, primarily showing the absence of correlations, confirming the isolated nature of the methyl, methylene, and isoxazole ring proton spin systems.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. researchgate.net It would definitively link the proton signal of the methyl group to its corresponding carbon signal, the methylene protons to the methylene carbon, and the isoxazole H-5 proton to the C-5 carbon. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This can be used to confirm spatial relationships, although for a relatively rigid molecule like this, its utility might be more in confirming the proximity of substituents on the ring.
ADEQUATE (Adequate Double Quantum Coherence): This is a more advanced technique that can establish direct carbon-carbon bonds. An ADEQUATE experiment could be used to trace the carbon skeleton of the isoxazole ring and its connection to the substituent groups, providing unambiguous evidence of the molecular structure.
In Situ NMR for Real-Time Reaction Monitoring and Intermediate Detection
In situ NMR spectroscopy is a powerful tool for studying reaction mechanisms in real-time. By acquiring NMR spectra directly from a reacting mixture, it is possible to monitor the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates. The synthesis of substituted isoxazoles, often involving cycloaddition reactions, can be monitored to optimize reaction conditions and gain mechanistic insights. mdpi.com For the synthesis of this compound, in situ NMR could track the key bond-forming events, providing data on reaction kinetics and helping to identify any short-lived precursor species.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of this compound. nih.gov By comparing the experimentally determined accurate mass with the calculated mass for the chemical formula C₆H₆N₂O, the identity of the compound can be confirmed with a high degree of confidence. mdpi.com
| Formula | Calculated Monoisotopic Mass | Expected HRMS [M+H]⁺ |
| C₆H₆N₂O | 122.04801 | 123.05529 |
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural confirmation. The fragmentation of isoxazole rings is known to proceed through characteristic pathways. researchgate.net For this compound, the fragmentation upon electron impact (EI-MS) would likely involve initial cleavage of the weak N-O bond of the isoxazole ring. Subsequent rearrangements and cleavage of the substituents would lead to a series of fragment ions. Analysis of the masses of these fragments helps to piece together the original structure. Key fragmentation pathways for heterocyclic compounds often involve the loss of small, stable neutral molecules like CO, HCN, or CH₃CN. researchgate.net The fragmentation pattern is influenced by the nature and position of substituents on the ring. nih.gov
A plausible fragmentation pathway could involve the initial loss of the acetonitrile group or cleavage of the isoxazole ring itself, leading to characteristic daughter ions that confirm the connectivity of the methyl and acetonitrile groups to the heterocyclic core.
Tandem Mass Spectrometry (MS/MS) for Complex Structure Elucidation.
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound (Molecular Formula: C₆H₆N₂O, Molecular Weight: 122.13 g/mol ), MS/MS analysis would provide definitive structural confirmation by mapping its fragmentation pattern.
In a typical experiment, the molecule would first be ionized, likely forming a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 123.1. This precursor ion would then be isolated and subjected to collision-induced dissociation (CID). The fragmentation would be expected to occur at the weakest bonds and lead to stable neutral losses or charged fragments.
Key predicted fragmentation pathways include:
Cleavage of the Acetonitrile Group: A primary fragmentation would likely involve the cleavage of the bond between the isoxazole ring and the methylene bridge, leading to fragments corresponding to the isoxazole moiety and the acetonitrile side chain.
Ring Cleavage: The isoxazole ring itself can undergo fragmentation. Common pathways for isoxazoles involve cleavage of the N-O bond, followed by further rearrangements and loss of small neutral molecules like CO, HCN, or methyl radicals.
The resulting product ion spectrum would serve as a structural fingerprint, allowing for unambiguous identification of the compound.
Table 1: Predicted MS/MS Fragmentation Data for [C₆H₆N₂O+H]⁺
| Precursor Ion (m/z) | Predicted Fragment Ion | Predicted Neutral Loss | Fragment Structure |
|---|---|---|---|
| 123.1 | 83.0 | CH₂CN (Acetonitrile) | Protonated 3-methyl-1,2-oxazole |
| 123.1 | 96.1 | HCN (Hydrogen Cyanide) | Fragment from ring opening |
| 123.1 | 82.1 | CH₃CN (Acetonitrile) | C₅H₄NO⁺ fragment |
| 83.0 | 43.1 | C₂H₂O (Ketene) | C₂H₃N₂⁺ fragment |
Note: The m/z values are theoretical and based on expected fragmentation pathways. Actual experimental values may vary slightly.
Direct Analysis of Reactive Intermediates via Electrospray Ionization (ESI-MS).
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally useful for analyzing molecules in solution, including transient or reactive intermediates that may be present during a chemical synthesis. By directly sampling a reaction mixture and transferring ions from solution to the gas phase with minimal fragmentation, ESI-MS can provide a "snapshot" of the species present at any given time.
In the context of synthesizing this compound, ESI-MS could be employed to monitor the reaction progress and identify key intermediates. For instance, in a potential synthesis involving the cyclization of a precursor molecule, ESI-MS could detect the protonated forms of starting materials, the acyclic precursor to the isoxazole ring, and the final product as they are formed. This allows for mechanistic investigation and optimization of reaction conditions by directly observing the consumption of reactants and the emergence of products and byproducts in real-time.
X-ray Crystallography for Solid-State Structure Determination.
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Although a published crystal structure for this compound is not available in open-access crystallographic databases, this technique would provide unparalleled detail on its solid-state conformation.
Should a suitable single crystal be grown, X-ray diffraction analysis would yield precise measurements of:
Bond Lengths and Angles: Confirming the geometry of the isoxazole ring and the acetonitrile group.
Torsion Angles: Defining the spatial relationship and rotation between the heterocyclic ring and the acetonitrile side chain.
Planarity: Determining the planarity of the isoxazole ring.
Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, identifying non-covalent interactions such as hydrogen bonds (e.g., involving the nitrile nitrogen) or π-π stacking between isoxazole rings, which govern the material's bulk properties.
Table 2: Structural Parameters Obtainable from X-ray Crystallography
| Parameter | Description | Expected Information for C₆H₆N₂O |
|---|---|---|
| Crystal System | The symmetry group of the crystal lattice. | e.g., Monoclinic, Orthorhombic |
| Space Group | Describes the symmetry of the unit cell. | e.g., P2₁/c |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Measured in Å and degrees. |
| Bond Lengths | The distance between atomic nuclei. | e.g., C≡N, N-O, C=N bond lengths. |
| Bond Angles | The angle formed by three connected atoms. | e.g., C-C-C≡N, angles within the isoxazole ring. |
| Torsion Angles | The dihedral angle describing the rotation around a bond. | e.g., Rotation around the C-C bond connecting the ring and side chain. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Reaction Monitoring.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, identifies the functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques would provide rapid confirmation of its key structural features.
The FT-IR spectrum is expected to be dominated by a sharp, strong absorption band characteristic of the nitrile (C≡N) stretch. The isoxazole ring would produce a series of bands corresponding to C=N, C=C, and N-O stretching vibrations. The methyl and methylene groups would be identified by their C-H stretching and bending modes. Raman spectroscopy would provide complementary information, with the symmetric and non-polar vibrations, such as the C≡N stretch, often being particularly strong.
Table 3: Predicted FT-IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected FT-IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| -C≡N (Nitrile) | Stretching | 2240 - 2260 | Medium-Strong, Sharp | Strong |
| C=N (Isoxazole) | Stretching | 1620 - 1680 | Medium | Medium |
| C=C (Isoxazole) | Stretching | 1500 - 1600 | Medium-Variable | Strong |
| N-O (Isoxazole) | Stretching | 900 - 1000 | Strong | Weak |
| -CH₃, -CH₂- | C-H Stretching | 2850 - 3000 | Medium | Medium |
| -CH₃, -CH₂- | C-H Bending | 1375 - 1465 | Medium | Medium |
UV-Visible Spectroscopy for Electronic Transitions and Reaction Progress Monitoring.
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. The technique is useful for characterizing conjugated systems and chromophores. The structure of this compound contains both π-bonds (in the isoxazole ring and nitrile group) and non-bonding electrons (on the oxygen and nitrogen atoms), which are expected to give rise to distinct electronic absorptions.
The primary absorptions are predicted to occur in the UV region and would correspond to:
π → π* transitions: Associated with the conjugated π-system of the isoxazole ring. These are typically high-energy transitions occurring at shorter wavelengths.
n → π* transitions: Involving the promotion of a non-bonding electron from a nitrogen or oxygen atom to an anti-bonding π* orbital. These are lower-energy transitions and occur at longer wavelengths compared to π → π* transitions.
This technique can also be used to monitor reaction progress if the product absorbs at a different wavelength than the reactants, allowing for quantitative analysis of reaction kinetics.
Table 4: Predicted Electronic Transitions for C₆H₆N₂O
| Transition Type | Chromophore | Expected Wavelength (λₘₐₓ) Region |
|---|---|---|
| π → π* | Isoxazole Ring (C=C, C=N) | < 250 nm |
| n → π* | N and O heteroatoms, C≡N | 250 - 350 nm |
Synthetic Applications and Derivatization Strategies for 2 3 Methyl 1,2 Oxazol 4 Yl Acetonitrile
2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile as a Versatile Synthetic Building Block
The unique combination of an isoxazole (B147169) heterocycle and an acetonitrile (B52724) functional group makes this compound a promising synthon for a variety of chemical transformations. The activated methylene (B1212753) group, positioned between the electron-withdrawing isoxazole ring and the nitrile, can be readily deprotonated to form a nucleophilic carbanion, facilitating the formation of new carbon-carbon bonds. Concurrently, the nitrile group can participate in cyclization reactions to form nitrogen-containing rings.
While specific literature examples detailing the use of this compound for the synthesis of all the listed heterocycles are not extensively documented, its structure is well-suited for such transformations based on established synthetic methodologies for related acetonitrile derivatives.
Pyridines: Acetonitrile derivatives are common precursors for substituted pyridines. General methods often involve the condensation of a compound with an active methylene group with 1,3-dicarbonyl compounds or their equivalents, followed by cyclization and aromatization. For instance, a plausible route could involve the reaction of the carbanion of this compound with an α,β-unsaturated carbonyl compound (a chalcone (B49325) analogue), which could lead to a dihydropyridine (B1217469) intermediate that can be subsequently oxidized to the corresponding pyridine (B92270).
Pyrroles: The Paal-Knorr synthesis is a classical method for pyrrole (B145914) formation, but it typically involves 1,4-dicarbonyls and amines. A more relevant approach for an acetonitrile derivative is the Barton-Zard pyrrole synthesis, which involves the reaction of an isocyanoacetate with a nitroalkene. While not a direct application, modifications of syntheses involving activated acetonitriles exist. For example, the reaction of enones with aminoacetonitrile (B1212223) can furnish dihydro-pyrrole-carbonitriles, which can be converted to pyrroles. This suggests that this compound could potentially be used in multi-step sequences to access substituted pyrroles.
Imidazoles: Various synthetic routes to imidazoles exist. A common strategy that could employ an acetonitrile derivative involves its functionalization to an α-aminoketone or a related intermediate. For example, the transformation of the nitrile to an amidine, followed by reaction with an α-haloketone, is a known route to substituted imidazoles.
Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a robust method for constructing the thiazole ring, typically involving the reaction of an α-haloketone with a thioamide. A compound like this compound could be utilized by first converting the nitrile group to a thioamide. The resulting 2-(3-methyl-1,2-oxazol-4-yl)ethanethioamide could then react with an appropriate α-haloketone to yield a highly substituted thiazole derivative.
| Target Heterocycle | General Synthetic Strategy | Potential Role of this compound |
|---|---|---|
| Pyridine | Condensation/cyclization with 1,3-dicarbonyls or α,β-unsaturated systems. | Acts as the active methylene component (C-C-N fragment). |
| Pyrrole | Reaction of α-amino carbonyls or isocyanides with activated alkenes/alkynes. | Serves as a precursor to a more complex synthon required for cyclization. |
| Imidazole | Reaction of amidines with α-haloketones. | Source of the amidine functional group after nitrile transformation. |
| Thiazole | Hantzsch synthesis: reaction of thioamides with α-haloketones. | Source of the thioamide functional group after nitrile transformation. |
The construction of fused heterocyclic systems often relies on starting materials that contain a pre-existing ring and a reactive side chain capable of undergoing an annulation (ring-forming) reaction. The cyanomethyl group of this compound is an ideal handle for such transformations.
A well-known reaction for building a fused pyridine ring is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. While the isoxazole ring itself is not an ortho-aminoaryl group, derivatization strategies could potentially install the necessary functionality. More directly, the compound could participate in reactions like the Gewald reaction. If reacted with an appropriate carbonyl compound and elemental sulfur, the acetonitrile moiety could lead to the formation of a fused aminothiophene ring, although this would modify the isoxazole ring unless specific conditions are employed.
While specific applications of this compound in materials science are not prominent in the literature, its structure suggests potential. The isoxazole ring is a stable aromatic system that can be incorporated into the backbone of polymers or as a pendant group to modify material properties. The nitrile group can undergo polymerization or be used as a chemical handle to graft the molecule onto surfaces or other polymers. Furthermore, isoxazole-containing compounds have been investigated for their applications in electronic materials and as ligands in coordination chemistry, suggesting a potential, though currently unexplored, role for this specific acetonitrile derivative.
Derivatization via Modification of the Acetonitrile Moiety
The acetonitrile moiety provides two primary avenues for derivatization: reactions at the α-carbon and transformations of the nitrile functional group itself.
The methylene protons (α-protons) of this compound are acidic due to the electron-withdrawing effects of both the adjacent nitrile group and the isoxazole ring. This allows for easy deprotonation by a suitable base to form a resonance-stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles.
Alkylation: Reaction of the carbanion with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) would lead to the formation of α-substituted derivatives. This is a standard method for introducing alkyl chains at the α-position of nitriles.
Acylation: Similarly, reaction with acylating agents such as acyl chlorides or anhydrides would yield α-cyano ketones. These products are themselves versatile intermediates for further synthetic transformations, including the synthesis of other heterocycles.
| Reaction Type | Base | Electrophile (E+) | General Product Structure |
|---|---|---|---|
| Alkylation | NaH, LDA, K₂CO₃ | Alkyl Halide (R-X) | α-Alkyl-2-(3-methyl-1,2-oxazol-4-yl)acetonitrile |
| Acylation | NaH, LDA | Acyl Chloride (RCOCl) | α-Acyl-2-(3-methyl-1,2-oxazol-4-yl)acetonitrile (an α-cyano ketone) |
The nitrile group is one of the most versatile functional groups in organic synthesis and can be converted into a wide range of other functionalities.
Amidines: Nitriles can be converted to amidines via the Pinner reaction, which involves initial treatment with an alcohol and a strong acid (like HCl) to form an imidate salt, followed by reaction with ammonia (B1221849) or an amine. Direct addition of amines to nitriles, often promoted by Lewis acids or other catalysts, is also a common method for amidine synthesis. The resulting 2-(3-methyl-1,2-oxazol-4-yl)acetamidine would be a valuable intermediate for synthesizing nitrogen-rich heterocycles like imidazoles or pyrimidines.
Tetrazoles: The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is the most common and effective method for the synthesis of 5-substituted tetrazoles. This reaction is typically carried out using sodium azide in the presence of a proton source (like ammonium (B1175870) chloride) or a Lewis acid (like zinc chloride) in a polar aprotic solvent such as DMF. This transformation would convert this compound into 5-((3-methyl-1,2-oxazol-4-yl)methyl)-1H-tetrazole, a compound where the tetrazole ring acts as a bioisostere for a carboxylic acid group, a feature often utilized in medicinal chemistry.
| Target Functional Group | Key Reagents | General Reaction Type |
|---|---|---|
| Amidine | 1. Alcohol, HCl; 2. Amine/Ammonia | Pinner Reaction |
| Tetrazole | Sodium Azide (NaN₃), NH₄Cl or ZnCl₂ | [3+2] Cycloaddition |
Derivatization via Modification of the Oxazole (B20620) Ring
The isoxazole ring of this compound is a key target for derivatization, offering opportunities to introduce a variety of substituents and modulate the electronic and steric properties of the molecule. Advanced synthetic methodologies, including directed functionalization and asymmetric synthesis, have been explored to achieve these transformations.
Directed Functionalization and Substitution Reactions on the Oxazole Ring
The inherent reactivity of the isoxazole ring allows for selective functionalization at specific positions. While the C4 position is substituted with the acetonitrile group, the C5 position presents a viable site for the introduction of new functionalities through modern synthetic techniques.
Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct arylation of isoxazoles. researchgate.netresearchgate.netnih.gov This methodology facilitates the formation of a carbon-carbon bond at the C5 position, enabling the introduction of various aryl groups. Research has demonstrated that the C-H bond at the 5-position of the isoxazole ring can be selectively activated to yield coupling products in moderate to good yields. researchgate.netresearchgate.netnih.gov While much of the reported work focuses on isoxazoles with different substitution patterns, the principles of this regioselective functionalization are applicable to 3,4-disubstituted isoxazoles. researchgate.net The reaction typically employs a palladium catalyst, such as palladium acetate (B1210297) or palladium chloride, in the presence of a suitable ligand and an oxidant.
Table 1: Examples of Palladium-Catalyzed C5-Arylation of Isoxazole Derivatives
| Isoxazole Substrate | Arylating Agent | Catalyst System | Product | Yield (%) | Reference |
| 3,4-Disubstituted Isoxazole | Aryl Iodide | PdCl₂(MeCN)₂ / DPPBz / AgF | 5-Aryl-3,4-disubstituted Isoxazole | N/A | researchgate.net |
| Ethyl Isoxazole-3-carboxylate | Aryl Bromide | Pd(OAc)₂ / K₂CO₃ | Ethyl 4,5-Diaryl-isoxazole-3-carboxylate | 70-80 | researchgate.net |
This table is illustrative of the methodology and not specific to this compound, for which specific data is not available.
Another strategic approach to functionalize the isoxazole ring is through directed ortho-metalation (DoM). organic-chemistry.orgwikipedia.orguwindsor.cabaranlab.orgnih.gov This technique relies on the presence of a directing metalation group (DMG) that facilitates deprotonation at an adjacent position by an organolithium reagent, followed by quenching with an electrophile. In the context of this compound, the nitrile group or the isoxazole nitrogen could potentially act as a DMG, directing metalation to the C5 position of the isoxazole ring. However, the application of DoM to this specific substrate has not been extensively documented in the available literature.
Introduction of Stereocenters and Asymmetric Synthesis Strategies
The introduction of stereocenters into derivatives of this compound is a critical step toward the synthesis of chiral molecules with specific three-dimensional arrangements. A primary target for introducing chirality is the α-carbon of the acetonitrile moiety.
Asymmetric Alkylation using Chiral Phase-Transfer Catalysts:
One promising strategy for the enantioselective alkylation of the acetonitrile group is the use of chiral phase-transfer catalysis (PTC). nih.govillinois.eduaustinpublishinggroup.comfrontiersin.orgnih.gov This method involves the generation of a carbanion from the acetonitrile precursor under biphasic conditions, which is then shuttled into the organic phase by a chiral quaternary ammonium salt. The chiral catalyst creates a chiral environment around the carbanion, directing the subsequent alkylation to occur enantioselectively. Cinchona alkaloids are a common source for the development of these chiral phase-transfer catalysts. nih.govaustinpublishinggroup.com This approach has been successfully applied to the asymmetric alkylation of glycine (B1666218) imines to produce α-amino acid derivatives with high enantiomeric excess. nih.gov
Chiral Auxiliary-Mediated Synthesis:
The use of chiral auxiliaries provides another robust method for controlling stereochemistry during the synthesis of derivatives. wikipedia.orgresearchgate.netwilliams.edunih.govsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent reaction to proceed with high diastereoselectivity. After the desired stereocenter is created, the auxiliary can be removed. For the alkylation of the acetonitrile group, a chiral auxiliary could be incorporated into the molecule, for instance, by converting the nitrile to a different functional group that can be readily attached to an auxiliary. The steric hindrance imposed by the chiral auxiliary would then favor the approach of an electrophile from one face, leading to a diastereomerically enriched product. Oxazolidinones are a well-known class of chiral auxiliaries that have been effectively used in asymmetric alkylation reactions. williams.edu
Table 2: Conceptual Asymmetric Synthesis Strategies for α-Substituted this compound Derivatives
| Strategy | Chiral Source | Key Transformation | Potential Product |
| Chiral Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salt | Enantioselective α-alkylation of the acetonitrile | Chiral α-alkyl-2-(3-methyl-1,2-oxazol-4-yl)acetonitrile |
| Chiral Auxiliary | e.g., Evans Oxazolidinone | Diastereoselective α-alkylation of a derivatized substrate | Chiral α-alkyl-2-(3-methyl-1,2-oxazol-4-yl)acetic acid derivative |
These strategies represent viable pathways for the synthesis of chiral derivatives of this compound, opening avenues for the preparation of enantiomerically pure compounds for further investigation.
Future Research Directions and Challenges in 2 3 Methyl 1,2 Oxazol 4 Yl Acetonitrile Chemistry
The isoxazole (B147169) scaffold is a cornerstone in medicinal chemistry and materials science, valued for its wide range of biological activities and versatile chemical properties. nih.govrsc.orgresearchgate.net As a specific derivative, 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile represents a building block with significant potential for further exploration. The future of research concerning this compound is poised to address existing challenges in its synthesis and application, leveraging cutting-edge technologies and methodologies to unlock its full potential. Key areas for future investigation involve enhancing synthetic efficiency, exploring novel reactivity, deepening mechanistic understanding, integrating computational tools, and expanding its chemical diversity.
Q & A
Q. What are the recommended synthetic routes for preparing 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile, and how can reaction conditions be optimized?
A common approach involves the condensation of chloroacetonitrile with a substituted oxazole precursor under basic conditions. For example, sodium acetate in propanol can act as both a base and solvent (similar to triazole syntheses in ). Optimization may include:
- Temperature control : Heating at 60–80°C to accelerate nucleophilic substitution while avoiding side reactions.
- Molar ratios : A 1:2 molar ratio of oxazole precursor to chloroacetonitrile to ensure complete conversion.
- Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol .
Q. How can the purity and identity of this compound be verified experimentally?
- Chromatography : Use HPLC with a C18 column and acetonitrile/water mobile phase (pH adjusted with phosphoric acid) to assess purity. Internal standards like p-terphenyl ensure accuracy .
- Spectroscopy :
- ¹H/¹³C NMR : Compare peaks to reference data (e.g., oxazole protons at δ 6.5–7.5 ppm, nitrile carbon at ~115 ppm).
- IR : Confirm nitrile absorption at ~2250 cm⁻¹ .
- Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., C₆H₅N₂O requires C 54.54%, H 3.82%, N 21.21%) .
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact (nitriles can release toxic HCN upon decomposition) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Waste disposal : Segregate nitrile-containing waste and treat with alkaline hydrolysis (e.g., NaOH/ethanol) before disposal .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Single-crystal X-ray diffraction : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths and angles. For example, the oxazole ring’s C–O bond typically measures ~1.36 Å, and nitrile C≡N is ~1.16 Å .
- Hydrogen bonding analysis : Apply graph-set analysis (as in ) to identify motifs like R₂²(8) chains, which stabilize crystal packing.
- Validation tools : Check data-to-parameter ratios (>15:1) and R-factors (<0.05 for high-resolution data) to ensure reliability .
Q. How can contradictory spectroscopic data (e.g., NMR shifts) be reconciled across studies?
- Solvent effects : Compare data in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Nitrile proton environments may shift due to hydrogen bonding.
- Dynamic effects : Rotameric equilibria in the oxazole ring can split signals. Variable-temperature NMR can resolve this .
- Cross-validation : Use complementary techniques like mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic additions?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model frontier molecular orbitals (FMOs). The nitrile’s LUMO energy often dictates reactivity toward nucleophiles.
- Transition state analysis : Identify energy barriers for reactions (e.g., with amines) using Gaussian or ORCA software.
- Solvent modeling : Include implicit solvents (e.g., PCM for acetonitrile) to simulate reaction environments .
Q. How can hydrogen bonding influence the compound’s solubility and stability in formulation studies?
- Solubility screening : Test in solvents with varying H-bond capacities (e.g., water vs. DMF). Oxazole’s N–O group acts as an H-bond acceptor.
- Co-crystallization : Co-formers like succinic acid can enhance stability via O–H···N interactions .
- Accelerated stability testing : Monitor degradation (e.g., hydrolysis) under high humidity using HPLC to assess shelf-life .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
